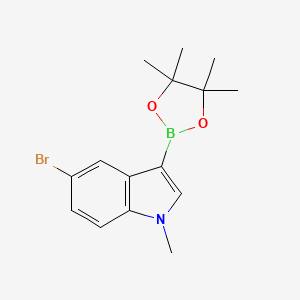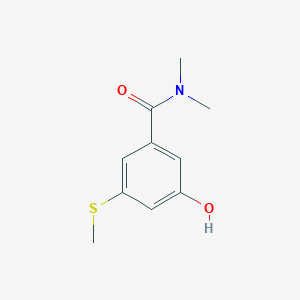
N-(2-(Chloromethyl)-6-methylpyridin-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(Chloromethyl)-6-methylpyridin-4-yl)acetamide is an organic compound that belongs to the class of acetamides It features a pyridine ring substituted with a chloromethyl group at the 2-position and a methyl group at the 6-position, along with an acetamide group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Chloromethyl)-6-methylpyridin-4-yl)acetamide typically involves the chloromethylation of 6-methylpyridin-4-ylamine followed by acylation. One common method includes the reaction of 6-methylpyridin-4-ylamine with formaldehyde and hydrochloric acid to introduce the chloromethyl group. This intermediate is then reacted with acetic anhydride to form the acetamide derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-(Chloromethyl)-6-methylpyridin-4-yl)acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The methyl group on the pyridine ring can be oxidized to form a carboxylic acid derivative.
Reduction: The acetamide group can be reduced to an amine under specific conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or primary amines in the presence of a base.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products
Nucleophilic substitution: Formation of N-substituted derivatives.
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Aplicaciones Científicas De Investigación
N-(2-(Chloromethyl)-6-methylpyridin-4-yl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-(2-(Chloromethyl)-6-methylpyridin-4-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The acetamide group may also contribute to the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-Chloroethyl)acetamide: Similar structure but with an ethyl group instead of a methyl group.
N-(2,6-Dimethylphenyl)chloroacetamide: Features a phenyl ring with two methyl groups and a chloroacetamide group.
N-(2-Methyl-4-pyridyl)acetamide: Lacks the chloromethyl group but has a similar pyridine and acetamide structure.
Uniqueness
N-(2-(Chloromethyl)-6-methylpyridin-4-yl)acetamide is unique due to the presence of both a chloromethyl and a methyl group on the pyridine ring, which can influence its reactivity and binding properties. This combination of functional groups makes it a versatile compound for various chemical transformations and applications.
Propiedades
Fórmula molecular |
C9H11ClN2O |
|---|---|
Peso molecular |
198.65 g/mol |
Nombre IUPAC |
N-[2-(chloromethyl)-6-methylpyridin-4-yl]acetamide |
InChI |
InChI=1S/C9H11ClN2O/c1-6-3-8(12-7(2)13)4-9(5-10)11-6/h3-4H,5H2,1-2H3,(H,11,12,13) |
Clave InChI |
SINXIZQMGDASPT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=N1)CCl)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-{2-[(4-Amino-4-carboxybutyl)amino]-4H-imidazo[4,5-b]pyridin-4-yl}norleucine](/img/structure/B14852935.png)

![3-O-[5'''-O-feruloyl-beta-D-apiofuranosyl(1'''->2'')-beta-D-glucopyranosyl] rhamnocitrin](/img/structure/B14852941.png)


![(1S,2S,4R,8S,9S,11S,12S,13R)-6,11-dihydroxy-9,13-dimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-7,16-dione](/img/structure/B14852958.png)






